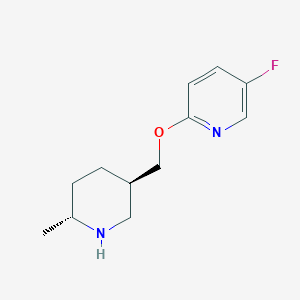
1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one is a synthetic organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of a fluorine atom, a hydroxyphenyl group, and an octyl chain attached to the isoquinoline core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a Friedel-Crafts alkylation reaction, where phenol reacts with the isoquinoline core in the presence of a Lewis acid catalyst.
Addition of the Octyl Chain: The octyl chain is introduced through a nucleophilic substitution reaction, where an octyl halide reacts with the isoquinoline core.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the isoquinoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Applications De Recherche Scientifique
1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with receptors.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one can be compared with other similar compounds, such as:
1-Fluoro-3-(4-hydroxyphenyl)-6,7-dihydroisoquinolin-8(5H)-one: Lacks the octyl chain, resulting in different physicochemical properties and biological activities.
1-Fluoro-3-(4-methoxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and interactions with molecular targets.
1-Chloro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydroisoquinolin-8(5H)-one: Substitutes the fluorine atom with chlorine, leading to variations in its chemical behavior and biological effects.
Propriétés
Numéro CAS |
184696-85-3 |
|---|---|
Formule moléculaire |
C23H28FNO2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
1-fluoro-3-(4-hydroxyphenyl)-7-octyl-6,7-dihydro-5H-isoquinolin-8-one |
InChI |
InChI=1S/C23H28FNO2/c1-2-3-4-5-6-7-8-17-9-10-18-15-20(16-11-13-19(26)14-12-16)25-23(24)21(18)22(17)27/h11-15,17,26H,2-10H2,1H3 |
Clé InChI |
SIJOVHBOHPCWID-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1CCC2=CC(=NC(=C2C1=O)F)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3S)-Methyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B8675417.png)







![3-Methylisoxazolo[4,5-b]pyridine](/img/structure/B8675470.png)


